molecular formula C7H7BrClN B13885434 2-(Bromomethyl)-6-chloro-3-methylpyridine

2-(Bromomethyl)-6-chloro-3-methylpyridine

Cat. No.: B13885434
M. Wt: 220.49 g/mol
InChI Key: YKKVYFJSYOBTFQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-chloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-chloro-3-methylpyridine typically involves the bromination of 6-chloro-3-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-chloro-3-methylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

2-(Bromomethyl)-6-chloro-3-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-chloro-3-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The chlorine atom at the 6-position can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(bromomethyl)-6-chloro-3-methylpyridine

InChI

InChI=1S/C7H7BrClN/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3

InChI Key

YKKVYFJSYOBTFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)CBr

Origin of Product

United States

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